molecular formula C25H23FN4O4S B2561634 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-56-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2561634
CAS No.: 1021250-56-5
M. Wt: 494.54
InChI Key: OHHREBFENSHQKR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative featuring a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl), a 4-fluorophenyl group at position 6, a 3-methoxyphenyl carboxamide at position 4, and a methyl group at position 2. The sulfone moiety enhances polarity and metabolic stability, while the fluorophenyl and methoxyphenyl groups are common pharmacophores in kinase inhibitors and anti-inflammatory agents.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c1-15-23-21(25(31)27-18-4-3-5-20(12-18)34-2)13-22(16-6-8-17(26)9-7-16)28-24(23)30(29-15)19-10-11-35(32,33)14-19/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHREBFENSHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-b]pyridine core.
  • Substituents including a tetrahydrothiophene , fluorophenyl , and methoxyphenyl groups.
  • A carboxamide functional group enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on preliminary studies:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Modulation of Receptor Activity : It may act as a modulator for certain receptors involved in neurotransmission and inflammation.
  • Antioxidant Properties : The presence of the dioxo group suggests potential antioxidant activity, which could help mitigate oxidative stress in cells.

Biological Activity

The biological activities of the compound can be summarized as follows:

Activity Type Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatoryReduces pro-inflammatory cytokine production in vitro.
AntioxidantScavenges free radicals and reduces oxidative stress markers in cells.
Enzyme InhibitionInhibits specific kinases involved in cancer signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class:

  • Anticancer Activity : A study demonstrated that pyrazolo[3,4-b]pyridine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance potency against cancer cells .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related compounds, revealing that they could significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
  • Antioxidant Studies : Research indicated that compounds with similar structural motifs exhibited strong antioxidant activity by reducing malondialdehyde (MDA) levels in oxidative stress models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

Target Compound : Pyrazolo[3,4-b]pyridine core.

  • Pyrazolo[3,4-d]pyrimidines (e.g., Example 41 in ):
    • Feature a pyrimidine ring fused to pyrazole, enhancing π-π stacking with hydrophobic enzyme pockets.
    • Demonstrated kinase inhibition (e.g., chromen-4-one derivatives in –8) .
  • Pyrazolo[3,4-c]pyrimidines (e.g., Example 60 in ):
    • Nitrogen positioning alters binding affinity; sulfonamide substituents (e.g., 4-benzenesulfonamide in ) improve solubility .

Substituent Analysis

Position/Group Target Compound Analog (Evidence ID) Key Differences/Effects
Position 1 1,1-Dioxidotetrahydrothiophen-3-yl Ethyl (), 1-(4-Chlorophenyl) () Sulfone group increases polarity and oxidative stability compared to alkyl/aryl substituents .
Position 6 4-Fluorophenyl 4-Methoxyphenyl (), 5-FluorophenyI () Fluorine enhances electronegativity and metabolic stability vs. methoxy’s bulkiness .
Carboxamide (Position 4) N-(3-Methoxyphenyl) N-(2-Methoxyphenyl) (), N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl) () 3-Methoxy vs. 2-methoxy affects steric hindrance and hydrogen bonding .
Position 3 Methyl Thiophene-2-carboxylate (), Cyano () Methyl provides minimal steric bulk, favoring hydrophobic interactions vs. electron-withdrawing groups .

Pharmacological Activity Trends

  • Kinase Inhibition: Pyrazolo-pyridine/rimidine analogs (–8) show nanomolar IC50 values against kinases (e.g., VEGFR2, EGFR). Fluorine substituents (as in the target compound) correlate with improved selectivity .
  • Solubility & Bioavailability: The target’s sulfone group likely improves aqueous solubility (logP ~3.5 estimated) compared to non-sulfonated analogs (logP ~4.2 in ) .

Physicochemical Comparison

Property Target Compound N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl) Analog () 5-Fluoro Chromen-4-one Derivative ()
Molecular Weight ~525 g/mol 374.4 g/mol 560.2 g/mol (M++1)
Polar Groups Sulfone, carboxamide Carboxamide only Sulfonamide, ester
Estimated logP 3.5 4.1 2.8

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can intermediates be characterized?

Answer:
The synthesis involves sequential coupling and functionalization steps. Key stages include:

  • Core formation : Condensation of pyrazolo[3,4-b]pyridine precursors with fluorophenyl and tetrahydrothiophene sulfone groups using Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
  • Amide coupling : Activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction with 3-methoxyaniline.
  • Intermediate purification : Column chromatography (silica gel, eluent: DCM/MeOH) and Boc-deprotection with TFA .
    Characterization : Use 1H^1H/13C^13C-NMR to confirm regiochemistry, LC-MS for molecular weight validation, and HPLC for purity (>95%) .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : 1H^1H-NMR (e.g., δ 8.2–8.5 ppm for pyrazole protons) and 19F^19F-NMR (for fluorophenyl group) .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (if crystals are obtainable) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?

Answer:
Apply DoE to screen critical variables:

  • Factors : Catalyst loading (e.g., Pd(OAc)₂), temperature, solvent polarity (DMF vs. THF), and reaction time .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., higher Pd loading reduces time but increases cost).
  • Validation : Replicate center points to ensure robustness. For example, reports a 29% yield in an intermediate step; DoE could improve this by optimizing equivalents of anhydrous hydrazine .

Advanced: What computational methods elucidate reaction mechanisms for sulfone group incorporation?

Answer:

  • Density Functional Theory (DFT) : Calculate transition states for sulfone formation (e.g., oxidation of tetrahydrothiophene using mCPBA) .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) .
  • AI-driven pathfinding : Use tools like ICReDD to predict optimal pathways for sulfonylation .

Advanced: How can structural analogs guide SAR studies for bioactivity optimization?

Answer:

  • Substituent variation : Test analogs with:
    • Fluorophenyl → Chlorophenyl : Assess halogen effects on target binding .
    • Methoxy group removal : Evaluate hydrogen bonding impact .
  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) and correlate with logP (HPLC-derived) for lipophilicity trends .

Advanced: What strategies mitigate low solubility in aqueous buffers during biological testing?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
  • Salt formation : React with HCl or sodium bicarbonate to improve solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI <0.2) .

Advanced: How are stability and degradation pathways assessed under physiological conditions?

Answer:

  • Forced degradation studies : Expose to:
    • Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions.
    • Oxidative stress (3% H₂O₂) and UV light (ICH Q1B guidelines) .
  • Analytical monitoring : Track degradation via UPLC-PDA at 254 nm and identify byproducts with LC-MS/MS .

Advanced: How do contradictory data in synthetic reproducibility arise, and how can they be resolved?

Answer:

  • Common sources : Batch variability in catalysts (e.g., Pd₂(dba)₃ activity) or moisture-sensitive intermediates .
  • Resolution :
    • Standardize reagent sources (e.g., anhydrous solvents over molecular sieves).
    • Cross-validate with alternative methods (e.g., switch from Suzuki to Negishi coupling) .

Advanced: What role do steric effects play in the compound’s binding affinity, and how are they modeled?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., ATP-binding pockets).
  • Steric maps : Generate using Schrödinger’s Maestro to visualize clashes from the methyl group at position 3 .
  • Mutagenesis studies : Replace 3-methyl with H or CF₃ and measure ΔG binding via ITC .

Advanced: How can AI-driven platforms accelerate reaction discovery for similar scaffolds?

Answer:

  • Generative chemistry models : Train on PubChem data to propose novel pyrazolo-pyridine derivatives .
  • Automated high-throughput screening (HTS) : Use liquid handlers to test 1,000+ conditions/day for optimal coupling .
  • Feedback loops : Integrate failed experimental data into AI algorithms to refine predictions .

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